8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)12-9-3-4-10(12)6-8(5-9)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJERURNOUINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound features an 8-azabicyclo[3.2.1]octane core, a bridged heterocycle with a secondary amine at the 8-position and a carboxylic acid at the 3-position. The isopropyl group introduces steric bulk, complicating regioselective functionalization.
Key Synthetic Hurdles
- Regioselectivity : Differential reactivity of bridgehead positions necessitates precise control during functionalization.
- Amine Protection : The secondary amine requires protection during carboxylic acid installation to prevent side reactions.
- Boronic Ester Stability : Intermediates like tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate are hygroscopic, demanding anhydrous conditions.
Synthetic Strategies and Methodologies
Boronic Ester Intermediate Synthesis
The tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS: 900503-08-4) serves as a pivotal precursor.
Palladium-Catalyzed Borylation
A representative procedure involves reacting tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate with bis(pinacolato)diboron under palladium catalysis:
Reagents :
- PdCl₂(dppf)₂·CH₂Cl₂ (1.4 g, 1.7 mmol)
- 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 1 g, 1.8 mmol)
- KOAc (8.4 g, 85.3 mmol)
- 1,4-Dioxane (170 mL)
Conditions :
- Temperature: 80°C
- Atmosphere: Argon
- Duration: 16 hours
Yield : 90% after silica gel chromatography (EtOAc/hexanes).
Comparative Analysis of Borylation Conditions
Table 1 summarizes variations in catalyst loading, solvent, and yields:
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(dppf)₂·CH₂Cl₂ + dppf | 1,4-Dioxane | 80 | 16 | 90 |
| Pd(dppf)Cl₂ | 1,4-Dioxane | 90 | 6 | 78 |
| PdCl₂(dppf)₂·CH₂Cl₂ + ionic liquid | 1,4-Dioxane | 80 | 3 | 89 |
Higher yields correlate with prolonged reaction times and dual-ligand systems (PdCl₂(dppf)₂·CH₂Cl₂ + dppf). Ionic liquids marginally improve efficiency but increase cost.
Functionalization of the Bicyclic Core
Carboxylic Acid Installation
The boronic ester intermediate undergoes Suzuki-Miyaura coupling with carbon nucleophiles, followed by oxidation to the carboxylic acid.
Cross-Coupling and Oxidation
Post-borylation, the pinacol boronate reacts with carbon monoxide under palladium catalysis to form a ketone intermediate, which is subsequently oxidized to the carboxylic acid using Jones reagent.
Critical Step :
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity for the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with modified functional groups.
Scientific Research Applications
Chemistry
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:
- Oxidation : This compound can be oxidized to form derivatives with different functional groups.
- Reduction : Reduction reactions modify existing functional groups to yield new compounds.
- Substitution Reactions : The compound can undergo substitution, allowing for the introduction of new functional groups.
| Reaction Type | Common Reagents | Notes |
|---|---|---|
| Oxidation | Potassium permanganate | Forms oxidized derivatives |
| Reduction | Lithium aluminum hydride | Modifies functional groups |
| Substitution | Various nucleophiles | Replaces functional groups |
Biology
Research into the biological activities of 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has revealed potential interactions with biological molecules, indicating its usefulness in pharmacology and biochemistry:
- Studies suggest that this compound may interact with specific receptors or enzymes, modulating their activity and potentially leading to therapeutic applications.
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in drug development:
- Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology .
Industrial Applications
Due to its unique structure, 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is valuable for developing new materials and industrial chemicals:
- Its bicyclic nature allows for modifications that can enhance material properties or create novel industrial applications.
Case Studies
Several studies have highlighted the utility of this compound in various contexts:
- Anticancer Activity : A study demonstrated that certain derivatives exhibited significant growth inhibition against various cancer cell lines, indicating potential as anticancer agents .
- Pharmacological Studies : Research has focused on the compound's mechanism of action, exploring how it binds to molecular targets and affects biological pathways .
Mechanism of Action
The mechanism of action of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry. Below is a detailed comparison of 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid with analogous derivatives, focusing on structural modifications, physicochemical properties, and biological activities.
Functional Group Variations at the 8-Position
Modifications at the 3-Position
Hybrid Pharmacophores
Key Research Findings and Structure-Activity Relationships (SAR)
- Carboxylic Acid vs. Ester/Ketone : The free carboxylic acid in 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid enables hydrogen bonding with target proteins (e.g., ATX’s tunnel domain), whereas ester or ketone derivatives prioritize lipophilicity for membrane permeation .
- Substituent Bulk : Bulky groups like tert-butoxycarbonyl (Boc) at the 8-position hinder binding to compact enzyme pockets but improve synthetic versatility .
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 2-fluoroethyl or 4-chlorophenyl) enhance metabolic stability and target affinity via halogen bonding .
Biological Activity
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid, also known as a derivative of the azabicyclo[3.2.1]octane framework, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a bicyclic system that includes a nitrogen atom and a carboxylic acid functional group, which may contribute to its interaction with various biological targets.
Biological Activity Overview
The biological activity of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid primarily revolves around its role as a mu-opioid receptor antagonist and its potential as a neurotransmitter reuptake inhibitor .
Mu-Opioid Receptor Antagonism
Research indicates that compounds within the azabicyclo[3.2.1]octane class can act as antagonists at mu-opioid receptors, which are critical in mediating analgesic effects and are implicated in conditions such as opioid-induced bowel dysfunction (OBD) . The ability to selectively block these receptors without affecting central analgesic pathways makes these compounds promising for therapeutic applications aimed at minimizing gastrointestinal side effects associated with opioid use.
Neurotransmitter Reuptake Inhibition
Additionally, derivatives of this compound have shown potential as monoamine reuptake inhibitors , specifically targeting serotonin, norepinephrine, and dopamine transporters . This activity suggests possible applications in treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) due to the modulation of neurotransmitter levels in the central nervous system.
Study 1: Mu-Opioid Receptor Activity
A patent study highlighted the efficacy of azabicyclo[3.2.1]octane derivatives, including 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid, in blocking mu-opioid receptors while preserving central analgesic effects . This dual action could provide a therapeutic advantage in managing pain without the adverse effects typically associated with opioid treatments.
Study 2: Neurotransmitter Effects
Another investigation focused on the reuptake inhibition properties of azabicyclo[3.2.1]octane derivatives, demonstrating significant inhibition of serotonin and norepinephrine transporters . The findings suggest that these compounds could serve as effective treatments for depression and anxiety disorders by enhancing synaptic availability of these neurotransmitters.
Data Table: Biological Activity Comparison
Q & A
Basic: What are the common synthetic routes for 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid and its derivatives?
The synthesis typically involves functional group interconversion on the bicyclic core. Key steps include:
- Ester hydrolysis : Methyl or ethyl ester precursors (e.g., methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate) are hydrolyzed using 6M HCl or NaOH under reflux to yield carboxylic acids .
- Oxidation of alcohols : Alcohol intermediates are oxidized using KMnO₄ or CrO₃ to generate carboxylic acid derivatives, requiring precise temperature control to avoid over-oxidation .
- Protection/deprotection strategies : Boc (tert-butyloxycarbonyl) groups protect amines during synthesis, with deprotection achieved via trifluoroacetic acid (TFA) .
Table 1 : Synthetic Routes and Conditions
Basic: How can the purity and structural integrity of this compound be confirmed?
Analytical methods include:
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on bicyclic proton environments and carboxylate signals (δ ~170 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₈NO₂: 212.1281) .
Table 2 : Key Analytical Parameters
Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound in CNS drug development?
- Functional group modulation : Synthesize analogs with substituents (e.g., halogen, hydroxyl) at the 3-position and test binding affinity to dopamine/serotonin receptors .
- Enantiomer separation : Use chiral HPLC to isolate (1R,5S) and (1S,5R) configurations, as stereochemistry impacts receptor selectivity .
- In vitro assays : Measure IC₅₀ values for neurotransmitter reuptake inhibition in synaptosomal preparations .
Table 3 : Example SAR Modifications and Outcomes
| Substituent | Biological Activity (IC₅₀, nM) | Receptor Target | Reference |
|---|---|---|---|
| 3-Carboxylic acid | 120 ± 15 (SERT) | Serotonin transporter | |
| 3-Hydroxyl | 450 ± 30 (DAT) | Dopamine transporter | |
| 4-Chlorophenyl | 85 ± 10 (NET) | Norepinephrine transporter |
Advanced: How to resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) for receptor binding vs. functional assays .
- Enantiomeric purity : Use chiral chromatography to isolate active enantiomers; e.g., (1R,5S) configurations show 10-fold higher affinity than (1S,5R) in opioid receptor studies .
- Solvent effects : Compare activity in DMSO vs. saline to rule out solubility artifacts .
Table 4 : Factors Influencing Bioactivity Variability
| Factor | Example Impact | Mitigation Strategy | Reference |
|---|---|---|---|
| Radioligand vs. functional assay | ±20% IC₅₀ variation | Cross-validate with both assays | |
| Enantiomeric mixture | Reduced potency in racemates | Chiral separation | |
| Cell line (HEK293 vs. CHO) | Differential expression levels | Use stable transfected lines |
Basic: What are the key considerations for handling and storing this compound?
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
- Safety : Use PPE (gloves, goggles) and fume hoods; avoid inhalation/contact (toxicity data pending) .
- Stability : Monitor via HPLC every 6 months; discard if purity drops below 90% .
Advanced: What strategies optimize enantiomeric purity during synthesis?
- Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps .
- Kinetic resolution : Enzymatic hydrolysis with lipases to favor one enantiomer .
- Chiral chromatography : Preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) .
Basic: What spectroscopic methods are used for structural elucidation?
- X-ray crystallography : Resolve absolute configuration (e.g., (1R,5S) vs. (1S,5R)) .
- IR spectroscopy : Identify carboxylate C=O stretch (~1700 cm⁻¹) and amine N–H (~3300 cm⁻¹) .
Advanced: How to evaluate pharmacokinetic properties in preclinical studies?
- In vitro assays : Microsomal stability (human liver microsomes), plasma protein binding .
- In vivo PK : Administer IV/PO in rodent models; measure half-life (t₁/₂), Cₘₐₓ, and AUC .
Table 5 : Example Pharmacokinetic Data
| Parameter | Value (Rat) | Method | Reference |
|---|---|---|---|
| Oral bioavailability | 45% ± 5% | LC-MS/MS plasma analysis | |
| t₁/₂ | 2.8 ± 0.3 h | Non-compartmental analysis | |
| Plasma protein binding | 88% ± 3% | Equilibrium dialysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
